4-Ethyl-2-hexene

Übersicht

Beschreibung

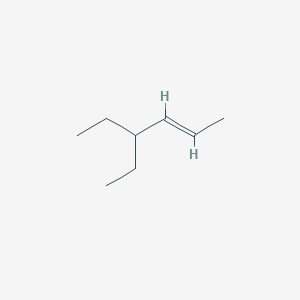

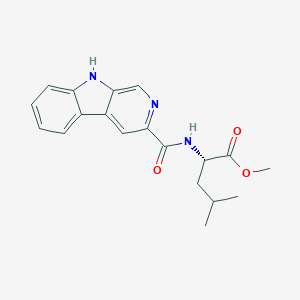

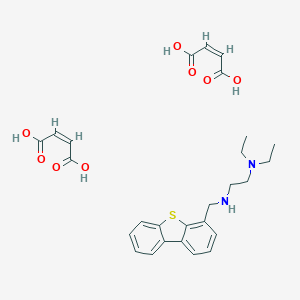

4-Ethyl-2-hexene is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The IUPAC Standard InChI is InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3 . It has several stereoisomers including (E)-4-Ethylhex-2-ene and 4-Ethyl-cis-2-hexene .

Synthesis Analysis

While specific synthesis methods for 4-Ethyl-2-hexene were not found, general methods for synthesizing similar compounds involve multiple step synthesis . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-hexene can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-2-hexene include a normal boiling temperature, critical temperature, critical pressure, and density . Other properties such as enthalpy of vaporization or sublimation, heat capacity at saturation pressure, and heat capacity at constant pressure can also be determined .Wissenschaftliche Forschungsanwendungen

Renewable Fuel Production : A study by Harvey and Quintana (2010) described a method for the selective dimerization of 2-ethyl-1-hexene, a compound closely related to 4-Ethyl-2-hexene, to produce renewable jet and diesel fuels. These fuels could potentially blend with conventional fuels without affecting their density and low-temperature viscosity (Harvey & Quintana, 2010).

Polymerization Studies : Several studies have focused on the polymerization of ethylene and olefins, where 1-hexene, a molecule similar to 4-Ethyl-2-hexene, played a significant role. For instance, Koivumäki and Seppälä (1993) found that 1-hexene addition significantly accelerates ethene polymerization, impacting ethene consumption (Koivumäki & Seppälä, 1993). Another study by Leone et al. (2012) demonstrated the living copolymerization of ethylene with 4-methyl-1-pentene, yielding elastomeric properties in the resulting polymer (Leone et al., 2012).

Chemical Synthesis and Catalysis : The versatility of 1-hexene and related compounds in chemical synthesis and catalysis is evident from various studies. For example, a study by Bollmann et al. (2004) reported a new ethylene tetramerization reaction producing 1-octene, a process significant for linear low-density polyethylene production (Bollmann et al., 2004). Vora et al. (1980) demonstrated a rhodium-catalyzed hydroacylation of ethylene with 4-pentenals, producing high yields of 6-octen-3-one (Vora et al., 1980).

Catalytic Isomerization : Catalytic isomerization of 1-hexene on HY zeolite, as explored by Ko and Wojciechowski (1983), indicates the potential of 4-Ethyl-2-hexene in similar reactions. This process produced various isomers, showing a faster reaction rate for 2-ethyl-1-butene compared to 1-hexene (Ko & Wojciechowski, 1983).

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-4-ethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHONQMAWQLWLX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Ethylhex-2-ene | |

CAS RN |

19780-46-2 | |

| Record name | 4-Ethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

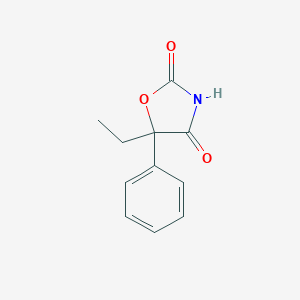

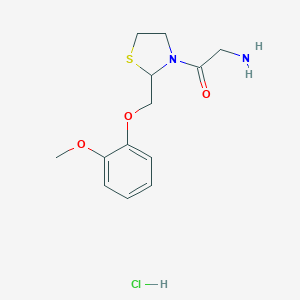

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

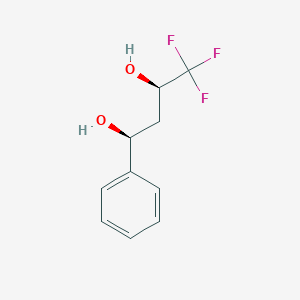

![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)